1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl It is a derivative of ethanolamine, featuring a cyclohexyl group and a methylamino group attached to the ethan-1-ol backbone
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2-chloroethanol.
Reaction Conditions: Cyclohexylamine reacts with 2-chloroethanol under basic conditions to form 1-cyclohexyl-2-(methylamino)ethanol.
Hydrochloride Formation: The resulting 1-cyclohexyl-2-(methylamino)ethanol is then treated with hydrochloric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems, including its potential as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride can be compared with similar compounds such as:
Cyclohexylamine: Lacks the ethan-1-ol backbone but shares the cyclohexyl group.
2-(Methylamino)ethanol: Similar structure but without the cyclohexyl group.
N-Methyl-2-cyclohexylethanolamine: A close analog with slight structural differences.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H20ClNO |
---|---|
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
1-cyclohexyl-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h8-11H,2-7H2,1H3;1H |
InChI-Schlüssel |
XHOHXOFYFUOIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1CCCCC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.